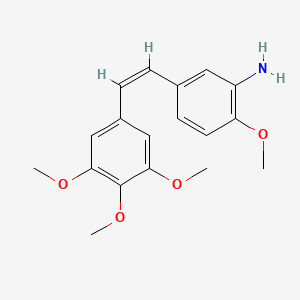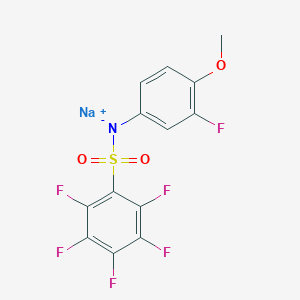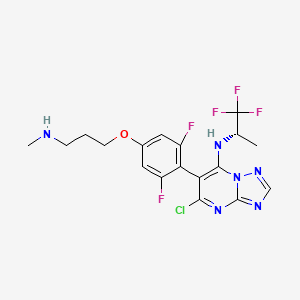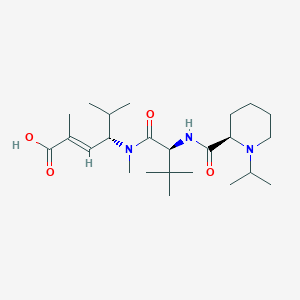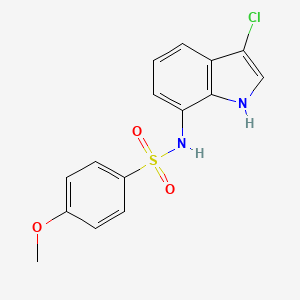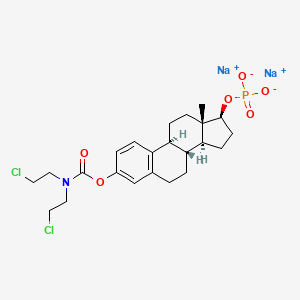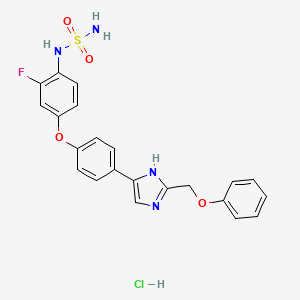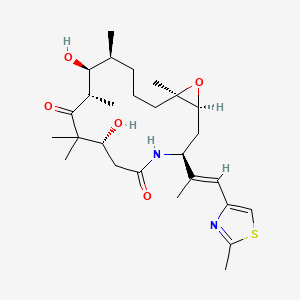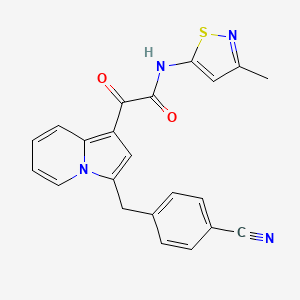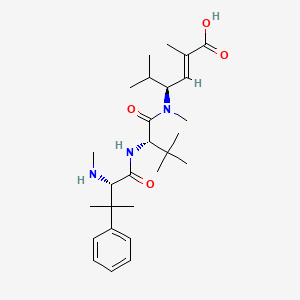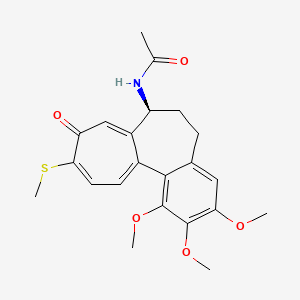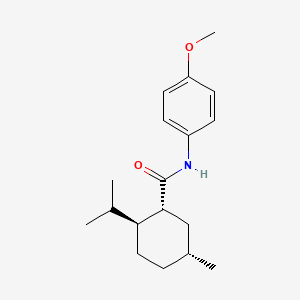
WS2
Übersicht
Beschreibung
WS-12, auch bekannt als (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-carboxamid, ist eine chemische Verbindung, die als potenter und selektiver Aktivator des TRPM8-Kalziumkanals wirkt. Dieser Kanal ist für das Kälteempfinden verantwortlich, das durch Menthol erzeugt wird. WS-12 ist als TRPM8-Aktivator etwas weniger potent als Icilin, aber viel selektiver für TRPM8 gegenüber verwandten Kalziumkanälen .
Wissenschaftliche Forschungsanwendungen
WS-12 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Kühlmittel in verschiedenen Formulierungen verwendet.
Biologie: Wirkt als TRPM8-Agonist und ist somit nützlich für die Untersuchung von Kälteempfindungspfaden.
Medizin: Auf seine analgetischen und entzündungshemmenden Eigenschaften untersucht.
Industrie: In Produkten verwendet, die ein kühlendes Gefühl erfordern, wie z. B. Mundpflegeprodukte und Süßwaren
Wirkmechanismus
WS-12 entfaltet seine Wirkung durch die selektive Aktivierung des TRPM8-Kalziumkanals. Diese Aktivierung führt zu einem Einstrom von Kalziumionen, der das Kälteempfinden auslöst. Die beteiligten molekularen Ziele umfassen bestimmte Reste innerhalb des TRPM8-Kanals, die mit WS-12 interagieren, was zu Konformationsänderungen und Kanalaktivierung führt .
Wirkmechanismus
Target of Action
WS-12, also known as Acoltremon, is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a calcium channel responsible for the sensation of coldness produced by menthol .
Mode of Action
WS-12 interacts with the TRPM8 calcium channel, activating it . This activation is responsible for the sensation of coldness, similar to the effect produced by menthol . Ws-12 is more selective for trpm8 over related calcium channels .
Biochemical Pathways
The activation of TRPM8 by WS-12 leads to an influx of calcium ions into the cell . This influx can trigger various downstream effects, including the sensation of coldness and potential analgesic effects . The exact biochemical pathways affected by WS-12 and the downstream effects are still under investigation.
Result of Action
WS-12 produces a cooling sensation in sensory neurons due to its activation of TRPM8 . It also shows analgesic effects, potentially making it useful in chronic neuropathic pain research . The exact molecular and cellular effects of WS-12’s action are still being studied.
Biochemische Analyse
Biochemical Properties
WS-12 plays a significant role in biochemical reactions by acting as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. It induces currents in Xenopus oocytes expressing mouse TRPM8 and is selective for TRPM8 over other related calcium channels such as TRPV1-4 and TRPA1 . The interaction of WS-12 with TRPM8 results in the activation of this channel, leading to the sensation of coldness. This interaction is highly selective, making WS-12 a valuable tool in studying TRPM8-related pathways and functions.
Cellular Effects
WS-12 has notable effects on various types of cells and cellular processes. It produces analgesic and anti-inflammatory effects in animal models with similar efficacy to menthol but with a reduced side effect profile . WS-12 influences cell function by activating the TRPM8 channel, which leads to an increase in intracellular calcium levels. This activation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, WS-12-induced TRPM8 activation results in increased norepinephrine secretion due to elevated intracellular calcium levels .
Molecular Mechanism
The molecular mechanism of WS-12 involves its binding to the TRPM8 calcium channel, leading to its activation. This activation results in an influx of calcium ions into the cell, which can trigger various downstream effects. WS-12 is highly selective for TRPM8, which allows it to produce its effects without significantly affecting other calcium channels . The binding interaction between WS-12 and TRPM8 is crucial for its ability to induce the sensation of coldness and its analgesic and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WS-12 can change over time. The stability and degradation of WS-12 are important factors that influence its long-term effects on cellular function. Studies have shown that WS-12 can produce sustained analgesic effects in animal models, indicating its stability and prolonged activity
Dosage Effects in Animal Models
The effects of WS-12 vary with different dosages in animal models. At lower doses, WS-12 can produce significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects. It is important to determine the optimal dosage of WS-12 to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
WS-12 is involved in metabolic pathways that include its interaction with enzymes and cofactors. The activation of TRPM8 by WS-12 can influence metabolic flux and metabolite levels within the cell. The specific metabolic pathways affected by WS-12 are still being studied, but its role in modulating calcium levels suggests that it may have broad effects on cellular metabolism .
Transport and Distribution
WS-12 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its selective activation of TRPM8 suggests that it may be localized to areas where this channel is highly expressed. The distribution of WS-12 within the body can influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of WS-12 is primarily associated with its target, the TRPM8 channel. This channel is found in various cellular compartments, including the plasma membrane and intracellular organelles. The localization of WS-12 to these areas is essential for its activity and function. Post-translational modifications and targeting signals may also play a role in directing WS-12 to specific cellular compartments .
Vorbereitungsmethoden
Die Synthese von WS-12 umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Methoxybenzoylchlorid mit (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanon in Gegenwart einer Base, um das entsprechende Amid zu bilden. Diese Reaktion findet typischerweise unter milden Bedingungen statt und kann für die industrielle Produktion hochskaliert werden .
Analyse Chemischer Reaktionen
WS-12 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: WS-12 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können WS-12 in seine reduzierten Formen umwandeln.
Vergleich Mit ähnlichen Verbindungen
WS-12 wird mit anderen Kühlmitteln wie Menthol, WS-3, WS-5 und WS-23 verglichen. Während Menthol für seine kühlende Wirkung bekannt ist, bietet WS-12 eine stärkere anfängliche Kühlwirkung und eine deutlich längere Wirkung. WS-3 ist bekannt für seine klare sofortige Kühlwirkung, WS-5 hat eine höhere Kühlintensität und WS-23 bietet ein ausgewogenes Kühlgefühl .
Referenzen
Eigenschaften
IUPAC Name |
(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGVPAAXJJOPQ-XOKHGSTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460636 | |
| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; cool minty aroma | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol) | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68489-09-8 | |
| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acoltremon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of WS-12?
A1: WS-12 acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. [, , , , , ]
Q2: How does WS-12 interact with the TRPM8 channel?
A2: WS-12 binds to a hydrophobic intra-subunit binding pocket within the TRPM8 channel, situated between the voltage-sensor-like domain and the TRP domain. [, ] This binding leads to allosteric activation of the channel. [, ]
Q3: What are the downstream effects of WS-12 binding to TRPM8?
A3: WS-12 binding to TRPM8 triggers the influx of cations, primarily calcium ions (Ca2+), into the cell. [, , , ] This Ca2+ influx can then initiate various downstream signaling pathways, depending on the cell type and physiological context. [, , ]
Q4: Does WS-12 activate other TRP channels besides TRPM8?
A4: Research suggests that WS-12 demonstrates high selectivity for TRPM8 and does not activate other thermo-sensitive TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. [, , , ]
Q5: What is the molecular formula and weight of WS-12?
A5: The molecular formula of WS-12 is C18H27NO2, and its molecular weight is 289.41 g/mol. []
Q6: Are there any specific spectroscopic data available for WS-12?
A6: While specific spectroscopic data for WS-12 are not explicitly detailed in the provided research, its structure has been confirmed through X-ray crystallographic analysis of its diastereomer. []
Q7: How does the structure of WS-12 contribute to its TRPM8 selectivity and potency?
A7: The presence of a hexacyclic ring structure is crucial for the high potency and selectivity of WS-12 toward TRPM8. [] Compounds lacking this hexacyclic ring, like WS-23, exhibit significantly lower potency. [] Additionally, the specific stereochemistry of WS-12, particularly the (1R,2S,5R) configuration, is essential for its activity. []
Q8: Have any structural modifications of WS-12 been explored?
A8: The provided research mentions other menthol derivatives, such as CPS-368, CPS-369, CPS-125, and WS-5, that also exhibit TRPM8 selectivity. [] These compounds likely share structural similarities with WS-12, highlighting the importance of the hexacyclic ring structure for TRPM8 activity.
Q9: What cell lines have been used to study the effects of WS-12 in vitro?
A11: Research has utilized various cell lines, including HEK293 cells, SH-SY5Y neuroblastoma cells, MEG-01 megakaryocytic cells, and oral squamous carcinoma cell lines (HSC3 and HSC4) to investigate the effects of WS-12 in vitro. [, , , ]
Q10: What are some of the key findings from in vitro studies using WS-12?
A10: In vitro studies have demonstrated that WS-12 can:
- Induce cation currents and intracellular Ca2+ increases in cells expressing TRPM8. [, , , , ]
- Inhibit L-type Ca2+ channel current (L-ICa) in rat tail artery myocytes. []
- Modulate cytokine production in pro- and anti-inflammatory macrophages. []
- Reduce the invasion potential of oral squamous carcinoma cell lines. []
Q11: Have any animal models been used to study the effects of WS-12 in vivo?
A13: Yes, research has employed rodent models, including rats and mice, to investigate the effects of WS-12 in vivo. [, , , , ]
Q12: What are some of the key findings from in vivo studies using WS-12?
A12: In vivo studies have shown that WS-12 can:
- Reduce irritant-evoked reflex tachyarrhythmia in spontaneously hypertensive rats. []
- Attenuate the severity of indomethacin-induced intestinal injury in mice. []
- Enhance the DNA damage response and increase the survival fraction of B16 melanoma cells after γ-irradiation. []
Q13: Have any clinical trials been conducted with WS-12?
A15: While the provided research does not mention any clinical trials specifically with WS-12, it highlights that a structurally similar compound, AR-15512 (formerly known as AVX-012 and WS-12), is currently in phase 2b clinical trials for the treatment of dry eye. []
Q14: What analytical techniques have been used to study WS-12?
A14: Various analytical techniques have been employed to study WS-12, including:
- Electrophysiology: To measure ion channel activity and characterize the effects of WS-12 on TRPM8. [, , , ]
- Calcium imaging: To monitor intracellular Ca2+ levels in response to WS-12 stimulation. [, , ]
- Immunoblotting and immunohistochemistry: To detect and localize TRPM8 protein expression in cells and tissues. [, ]
- Flow cytometry: To analyze platelet activation and shape change in response to WS-12. []
- High-performance liquid chromatography (HPLC): To separate and analyze WS-12 and its stereoisomers. []
- X-ray crystallography: To determine the absolute configuration of WS-12 diastereomers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



